5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide
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Overview
Description
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without the need for solvents, which simplifies the process and enhances yield. The resulting thiazolopyrimidines are isolated as hydrochlorides with high melting points .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group yields amino derivatives.
Substitution: The compound can undergo substitution reactions to form S-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Alkyl halides are commonly used for S-alkylation reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: S-alkylated derivatives.
Scientific Research Applications
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in HIV therapy as an RNase H inhibitor.
Industry: Utilized in the development of new antimicrobial agents to combat drug-resistant bacteria.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis by targeting specific enzymes involved in the process.
Antiviral Activity: It acts as an RNase H inhibitor, preventing the replication of viral RNA.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5H-Thiazolo(3,2-a)pyrimidine-6-carboxylic acid, 2,3-dihydro-5-oxo-2-(ethoxycarbonyl)hydrazide stands out due to its broad spectrum of biological activities and its potential as a scaffold for the development of new therapeutic agents. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in medicinal chemistry .
Properties
CAS No. |
93501-56-5 |
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Molecular Formula |
C10H12N4O4S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
ethyl N-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]carbamate |
InChI |
InChI=1S/C10H12N4O4S/c1-2-18-10(17)13-12-7(15)6-5-11-9-14(8(6)16)3-4-19-9/h5H,2-4H2,1H3,(H,12,15)(H,13,17) |
InChI Key |
BZAOSCMELWMROS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CN=C2N(C1=O)CCS2 |
Origin of Product |
United States |
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